molecular formula C14H16N2O3S B3079572 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071382-12-1

2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3079572
CAS No.: 1071382-12-1
M. Wt: 292.36 g/mol
InChI Key: ATNXVHIKQSOKTC-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying new therapeutic agents.

    Medicine: Its potential anti-inflammatory and anticancer activities are of interest for developing new drugs.

    Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can inhibit enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-12(13(17)18)20-14(16-9)15-8-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNXVHIKQSOKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

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